5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine
Overview
Description
5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and an N-(1-phenylethyl) substituent at the 2-position of the pyridine ring. It is a solid at room temperature and is used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of 3-nitropyridine followed by the introduction of the N-(1-phenylethyl) group through nucleophilic substitution. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Reduction: 5-amino-3-nitro-N-(1-phenylethyl)pyridin-2-amine
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Oxidation: Oxidized phenylethyl derivatives
Scientific Research Applications
5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the phenylethyl substituent play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-N-(1-phenylethyl)pyridin-2-amine
- 3-bromo-5-nitro-N-(1-phenylethyl)pyridin-2-amine
- 5-bromo-3-nitro-N-(2-phenylethyl)pyridin-2-amine
Uniqueness
5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which influences its reactivity and binding properties. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-bromo-3-nitro-N-(1-phenylethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-9(10-5-3-2-4-6-10)16-13-12(17(18)19)7-11(14)8-15-13/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJCSYPKGYPFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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